molecular formula C11H24ClNO2 B13592991 Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride

Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride

Cat. No.: B13592991
M. Wt: 237.77 g/mol
InChI Key: XZOUCRQNTYMJTK-UHFFFAOYSA-N
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Description

Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride is an organic compound with a complex structure that includes a tert-butyl group, an aminomethyl group, and a methylpentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride typically involves multiple steps. One common method includes the protection of amines using tert-butyl carbamate (Boc) groups, followed by amidation reactions. The reaction conditions often involve the use of reagents such as 2-chloropyridine and trifluoromethanesulfonyl anhydride to generate isocyanate intermediates, which then react with Grignard reagents to produce the desired amides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • tert-Butanesulfinamide
  • tert-Butyl 4-[(E)-2-(4-methylphenyl)ethenyl]phenylcarbamate

Uniqueness

Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H24ClNO2

Molecular Weight

237.77 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C11H23NO2.ClH/c1-8(2)6-9(7-12)10(13)14-11(3,4)5;/h8-9H,6-7,12H2,1-5H3;1H

InChI Key

XZOUCRQNTYMJTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CN)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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